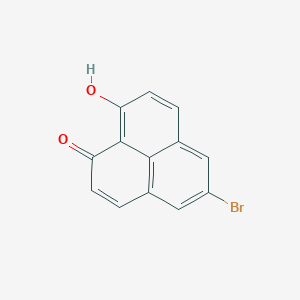

5-Bromo-9-hydroxy-1H-phenalen-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10505-84-7 |

|---|---|

Molecular Formula |

C13H7BrO2 |

Molecular Weight |

275.10 g/mol |

IUPAC Name |

5-bromo-9-hydroxyphenalen-1-one |

InChI |

InChI=1S/C13H7BrO2/c14-9-5-7-1-3-10(15)13-11(16)4-2-8(6-9)12(7)13/h1-6,15H |

InChI Key |

HMCIFXJZUWVEGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=O)C=CC3=C2C1=CC(=C3)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 9 Hydroxy 1h Phenalen 1 One and Its Direct Derivatives

Precursor Synthesis and Regioselective Functionalization Strategies

The construction of the 5-bromo-9-hydroxyphenalenone scaffold relies on the efficient synthesis of the core phenalenone structure and subsequent regioselective introduction of the bromo and hydroxyl functionalities.

Oxidation Pathways for 9-Hydroxyphenalenone Precursors

A common route to 9-hydroxyphenalenone involves the oxidation of appropriate precursors. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are frequently used for this purpose. These reactions are typically carried out in an acidic environment, often with sulfuric acid (H₂SO₄), to facilitate the oxidation process. Careful control of reaction conditions, particularly temperature, is crucial to prevent over-oxidation to undesired carboxylic acids.

Directed Bromination Strategies for the Phenalenone Core

The introduction of a bromine atom at the C5 position of the phenalenone core requires precise regiocontrol. Direct bromination of the phenalenone ring can be challenging due to the presence of multiple reactive sites. However, methods for the regioselective bromination of aromatic and heterocyclic systems have been developed. For instance, palladium-catalyzed halogenation of arene C-H bonds using N-halosuccinimides as the oxidant offers a mild and selective method. organic-chemistry.org This approach can provide access to specific regioisomers that are difficult to obtain through traditional electrophilic aromatic substitution. organic-chemistry.org Another strategy involves the use of a directing group to guide the brominating agent to the desired position. While not explicitly detailed for 5-bromo-9-hydroxy-1H-phenalen-1-one in the provided context, such methodologies are common in organic synthesis for achieving high regioselectivity. nih.govnih.gov For example, in the synthesis of other brominated heterocycles, specific reagents and catalysts are employed to achieve high yields of the desired isomer. nih.gov

Modular Synthesis Approaches for this compound

Modular synthesis, which involves the assembly of a target molecule from distinct building blocks, offers a flexible and efficient route to this compound and its derivatives. Cross-coupling reactions are particularly powerful in this regard.

Cross-Coupling Reactions: Suzuki and Negishi Methodologies

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a cornerstone of modern organic synthesis. nih.govresearchgate.net In the context of phenalenone chemistry, the Suzuki-Miyaura coupling has been successfully employed to synthesize 5-aryl-substituted 9-hydroxyphenalenones. This is achieved by coupling 5-bromo-9-hydroxyphenalenone with various aryl boronic acids. A significant advantage of this method is its tolerance of the unprotected hydroxyl group on the phenalenone core, which simplifies the synthetic sequence. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its broad scope and functional group tolerance. wikipedia.orgorganic-chemistry.org While its specific application to the synthesis of this compound is not detailed in the provided search results, its general utility in forming C-C bonds makes it a viable and powerful tool for creating derivatives. nih.gov The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, offering significant versatility. wikipedia.org

Table 1: Comparison of Suzuki and Negishi Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organozinc compounds |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Palladium or Nickel complexes |

| Advantages | High functional group tolerance, commercially available reagents, often uses milder bases. | Broad scope, high reactivity of organozinc reagents, couples various carbon hybridizations. |

| Disadvantages | Can be sensitive to steric hindrance. | Organozinc reagents can be sensitive to air and moisture. |

Alternative Multistep Synthetic Pathways

Besides cross-coupling strategies, several multistep synthetic routes to the phenalenone core and its derivatives have been established. A historically significant one-pot synthesis of 9-hydroxyphenalenone starts from commercially available 2-methoxynaphthalene (B124790) and cinnamoyl chloride. This sequence involves a Friedel–Crafts acylation followed by an acid-catalyzed intramolecular Michael addition. Other approaches may involve the construction of the tricyclic system from simpler aromatic precursors through a series of annulation and functional group interconversion steps. nih.gov The synthesis of phenalenone itself has been improved using microwave activation, which dramatically reduces the reaction time from hours to minutes, leading to a cost-effective and pure product. acs.org

Green Chemistry Principles and Sustainable Synthesis Considerations

The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance. This includes the use of less hazardous reagents, more efficient reaction conditions, and the reduction of waste.

The use of microwave-assisted synthesis for the phenalenone core is a prime example of a greener approach, as it significantly reduces energy consumption and reaction time. acs.org Furthermore, developing catalytic reactions, such as the palladium-catalyzed C-H halogenation, is inherently greener than using stoichiometric amounts of reagents. organic-chemistry.org The Suzuki-Miyaura coupling itself is often considered a relatively "green" reaction due to its use of non-toxic and stable boronic acid reagents and often aqueous reaction conditions. nih.gov The development of protocols that proceed under mild conditions and with high atom economy, such as some modern cross-coupling methods, contributes to more sustainable synthetic practices. nih.gov For instance, some Suzuki reactions can be performed in water, a benign solvent. organic-chemistry.org

High Resolution Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic compounds. For 5-Bromo-9-hydroxy-1H-phenalen-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton and carbon signals. While specific spectral data for the 5-bromo derivative is not extensively published, analysis of the parent compound, 9-hydroxy-1H-phenalen-1-one, provides a strong foundation for interpretation.

The introduction of a bromine atom at the C5 position would induce predictable changes in the NMR spectrum. The most significant effect would be the absence of a proton signal at the C5 position. Furthermore, the electronic influence of the bromine would cause shifts in the signals of the neighboring protons on the aromatic rings. These shifts can be predicted and verified through detailed 2D NMR analysis.

One-dimensional ¹H NMR and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present in the molecule. researchgate.net However, due to the complex, condensed ring system of the phenalenone core, significant signal overlap is expected in the aromatic region of the ¹H NMR spectrum. researchgate.net

To resolve these ambiguities, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It reveals the connectivity between neighboring protons in the aromatic system, allowing for the tracing of the proton sequence around each ring. sdsu.eduyoutube.com For this compound, COSY would help in assigning the protons on the A, B, and C rings of the phenalenone structure.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already determined proton assignments. youtube.com The HSQC spectrum would clearly show which proton is bonded to which carbon, simplifying the assignment of the complex ¹³C NMR spectrum. youtube.com

By combining information from these techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved.

Table 1: Predicted ¹H and ¹³C NMR Assignments for 9-hydroxy-1H-phenalen-1-one (as a basis for 5-bromo derivative)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~184 |

| C2 | ~6.8 | ~127 |

| C3 | ~7.7 | ~136 |

| C4 | ~7.5 | ~128 |

| C5 | ~7.8 | ~130 |

| C6 | ~7.6 | ~127 |

| C7 | ~7.0 | ~115 |

| C8 | ~7.9 | ~132 |

| C9 | - | ~160 |

Note: These are approximate values based on known data for phenalenone derivatives and are subject to change based on solvent and experimental conditions. The introduction of a bromine at C5 would eliminate the H5 signal and shift the signals of adjacent protons and carbons.

Advanced Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are critical for determining the exact molecular formula of this compound. nih.gov HRMS can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the unambiguous determination of the elemental composition. nih.gov

The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a clear indicator of a monobrominated compound. youtube.com

Electron impact (EI) ionization often leads to fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. libretexts.orgyoutube.com For this compound, expected fragmentation pathways could include:

Loss of a bromine radical (•Br).

Loss of carbon monoxide (CO) from the ketone group.

Loss of a hydroxyl radical (•OH).

Complex rearrangements and cleavages of the polycyclic aromatic system.

Table 2: Expected Isotopic Pattern and Fragments in the Mass Spectrum of this compound

| Ion | Expected m/z | Comment |

|---|---|---|

| [M(⁷⁹Br)]⁺ | 273.96 | Molecular ion with ⁷⁹Br |

| [M(⁸¹Br)]⁺ | 275.96 | Molecular ion with ⁸¹Br (M+2) |

| [M-Br]⁺ | 195.05 | Loss of bromine |

| [M-CO]⁺ | 245.97 / 247.97 | Loss of carbon monoxide |

| [M-Br-CO]⁺ | 167.05 | Loss of bromine and carbon monoxide |

Note: The m/z values are calculated based on the most abundant isotopes and may vary slightly in experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govelsevier.com For this compound, these techniques would confirm the presence of the hydroxyl and carbonyl groups and characterize the vibrations of the aromatic framework. nih.govamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch, typically in the region of 1630-1650 cm⁻¹. nih.gov A broad absorption band corresponding to the hydroxyl (O-H) stretch would be observed around 3200-3600 cm⁻¹. americanpharmaceuticalreview.com The C-Br stretching vibration would appear in the fingerprint region, usually below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the non-polar, symmetric bonds of the polycyclic aromatic hydrocarbon skeleton. nih.gov The C=C stretching vibrations of the aromatic rings would give rise to strong signals in the 1400-1600 cm⁻¹ region. americanpharmaceuticalreview.com

Differences in crystal packing and intermolecular interactions can lead to slight shifts in peak positions and intensities, making vibrational spectroscopy a useful tool for studying polymorphism. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) | IR |

| Carbonyl (C=O) | C=O stretch | 1630 - 1650 (strong) | IR |

| Aromatic Ring | C=C stretch | 1400 - 1600 | IR, Raman |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| Bromoalkane | C-Br stretch | < 700 | IR |

X-Ray Crystallography for Solid-State Molecular Conformation and Packing

For the parent compound, 9-hydroxy-1H-phenalen-1-one, crystallographic studies have revealed a planar structure with significant intermolecular hydrogen bonding and π-stacking interactions. researchgate.net It is expected that the 5-bromo derivative would also adopt a largely planar conformation to maximize π-conjugation. The analysis would also reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds involving the hydroxyl group and halogen bonds involving the bromine atom. This information is crucial for understanding the material's solid-state properties.

Photoelectron Spectroscopy for Electronic Energy Levels

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of electrons in a molecule, providing direct insight into the energies of its molecular orbitals. libretexts.org By irradiating the sample with high-energy photons (UV for valence electrons, X-rays for core electrons), electrons are ejected, and their kinetic energies are measured. libretexts.org

For this compound, PES would allow for the experimental determination of the energy levels of the π-orbitals of the aromatic system and the non-bonding orbitals of the oxygen and bromine atoms. This data is valuable for understanding the electronic structure and reactivity of the molecule. For the parent molecule, 9-hydroxy-1H-phenalen-1-one, the vertical ionization energy has been determined to be 8.12 ± 0.04 eV. nist.gov The introduction of the bromine atom would be expected to perturb these energy levels. This experimental data can be correlated with quantum-mechanical calculations to gain a deeper understanding of the molecule's photophysical properties, such as its ability to generate singlet oxygen. rsc.orgrsc.org

Computational and Theoretical Investigations of 5 Bromo 9 Hydroxy 1h Phenalen 1 One

Density Functional Theory (DFT) for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used extensively to investigate the electronic structures and ground-state properties of phenalenone derivatives. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's electronic density and, from it, derives key properties. For phenalenone-based compounds, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable molecular geometry through an optimization process that finds the lowest energy conformation. nih.gov

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For the parent scaffold, 9-hydroxyphenalenone, DFT has been used to determine the optimized ground state geometry, including the torsional angles between the phenalenone core and any substituents. These structural parameters are fundamental for understanding the molecule's stability and reactivity.

Furthermore, DFT is employed to analyze the molecule's electronic properties, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates directly to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Ground State Properties (Note: The following data is illustrative of typical results obtained for phenalenone derivatives through DFT calculations and may not represent experimentally verified values for 5-Bromo-9-hydroxy-1H-phenalen-1-one.)

| Property | Typical Calculated Value/Description | Significance |

| Optimized Geometry | Provides specific bond lengths (e.g., C-C, C=O, C-Br) and angles. | Determines the most stable 3D structure of the molecule. |

| HOMO Energy | e.g., -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | e.g., -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | e.g., 3.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | e.g., 2.5 Debye | Measures the overall polarity of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules, making it essential for understanding the photophysics and photochemistry of compounds like this compound. uci.edu While ground-state DFT focuses on the lowest energy state, TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption of light. uci.edunih.gov

This method is used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. For phenalenone derivatives, the absorption spectra typically feature multiple bands. Calculations can distinguish between different types of electronic transitions, such as the lower-energy n → π* transitions and the higher-energy, more intense π → π* transitions. The inclusion of the 9-hydroxy group is known to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted phenalenone core.

TD-DFT is also crucial for investigating the dynamics of the molecule after it absorbs light. It can be used to optimize the geometry of the molecule in its excited state, providing insights into how the structure changes upon excitation. nih.gov This information is vital for understanding fluorescence and other de-excitation pathways. By calculating the energies of different excited states (e.g., singlet and triplet states), TD-DFT helps to rationalize the photophysical behavior of the molecule, such as its potential to act as a photosensitizer. acs.org The accuracy of TD-DFT results can be influenced by the choice of the exchange-correlation functional, with hybrid functionals often providing a good balance of accuracy and computational cost for describing excited states. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. While the phenalenone core is largely rigid, substituents may have rotational freedom. MD can track these motions and determine the most populated conformations in different environments, such as in various solvents or when interacting with a biological target.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations, primarily using DFT, are employed to quantify the reactivity of this compound through various reactivity descriptors. These descriptors are derived from the electronic structure of the molecule and provide a theoretical basis for predicting its chemical behavior.

The most fundamental of these are the energies of the frontier molecular orbitals, HOMO and LUMO.

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

From these orbital energies, several conceptual DFT descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative scale for the reactivity of the molecule, allowing for comparisons with other compounds. For example, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions.

Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Formula | Chemical Interpretation |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom/molecule to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Prediction and Rationalization of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, providing a direct link between the calculated molecular structure and experimental measurements.

UV-Vis Spectroscopy: As discussed in section 4.2, TD-DFT is the standard method for predicting the electronic absorption spectra of molecules. uci.edu By calculating the vertical excitation energies and oscillator strengths, it can predict the position (λmax) and intensity of absorption bands. This allows for the assignment of experimental peaks to specific electronic transitions (e.g., n→π, π→π), providing a detailed understanding of the molecule's electronic structure.

Vibrational (Infrared and Raman) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to help assign specific absorption bands to the stretching, bending, or wagging of particular functional groups (e.g., C=O stretch, O-H bend, C-Br stretch). This comparison helps to confirm the molecular structure and the nature of its chemical bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can be used to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. The calculation determines the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound (e.g., Tetramethylsilane). Predicted NMR spectra can aid in the assignment of complex experimental spectra and confirm the connectivity and chemical environment of atoms within the molecule.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Redox Chemistry and Electron Transfer Properties of 5-Bromo-9-hydroxy-1H-phenalen-1-one

The redox chemistry of this compound is characterized by its ability to participate in electron transfer processes, a feature stemming from its extended π-conjugated system. The presence of both an electron-withdrawing bromo substituent and a potentially electron-donating hydroxyl group (upon deprotonation) allows for fine-tuning of its electronic properties.

Upon deprotonation, the resultant 9-oxido-phenalenone anion can act as a "non-innocent" ligand in coordination complexes, capable of both oxidation and reduction. researchgate.net This redox activity is not centered solely on a coordinated metal but is distributed over the ligand framework. Electrochemical studies, such as cyclic voltammetry on related metal-phenalenone complexes, have demonstrated the capacity of the phenalenone ligand to undergo multiple, reversible one-electron redox processes. For instance, ruthenium complexes with the 9-oxido-phenalenone ligand show both oxidation and reduction waves, highlighting the ligand's ability to stabilize various oxidation states. researchgate.netresearchgate.net

The redox potential of the molecule is influenced by the electrochemical environment, particularly the pH. nih.gov The hydroxyl group can be deprotonated, and this equilibrium affects the electron density on the aromatic system and, consequently, its reduction and oxidation potentials. While specific redox potential values for this compound are not extensively documented, the bromo group, being electron-withdrawing, is expected to make the compound easier to reduce (a less negative reduction potential) compared to the unsubstituted 9-hydroxy-1H-phenalen-1-one. This property is crucial for its application in constructing donor-acceptor conjugates, where it can function as the acceptor unit. rsc.org The ability to modulate heme redox potentials through distortion in porphyrin rings provides a parallel for how substituent-induced electronic changes can tune the redox properties of the phenalenone core. nih.gov

Table 1: Representative Redox Potentials of a Ruthenium-9-Oxido-phenalenone Complex

| Process | Potential (V vs. SCE in CH₂Cl₂) | Description |

| Oxidation 1 | 0.77 | One-electron oxidation |

| Oxidation 2 | 0.94 | One-electron oxidation |

| Reduction 1 | -1.43 | One-electron reduction |

| Reduction 2 | -1.56 | One-electron reduction |

| Data extracted from studies on a related Ruthenium-9-oxido-phenalenone complex and is illustrative of the redox-active nature of the phenalenone ligand. researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The aromatic rings of the phenalenone core in this compound are subject to substitution reactions, though the inherent reactivity is modulated by the existing substituents. wikipedia.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution: The phenalenone ring system is generally electron-deficient due to the electron-withdrawing effect of the carbonyl group. However, the hydroxyl group at the 9-position is an activating, ortho-, para-directing group. The bromine at the 5-position is deactivating but also ortho-, para-directing. Therefore, electrophilic attack is most likely to occur at positions activated by the hydroxyl group and not strongly deactivated by the ketone. Potential sites for electrophilic substitution, such as nitration or further halogenation, would be predicted based on the net electronic effects of these groups. wikipedia.org For example, nitration of anthracene (B1667546) with nitric acid in acetic acid yields 9-nitroanthracene, illustrating the reactivity of polycyclic aromatic systems. orgsyn.org In a related phenalenone precursor, bromination of 9-methoxy-1H-phenalen-1-one with N-bromosuccinimide (NBS) resulted in substitution at the 2-position. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the bromine atom at the 5-position is a potential leaving group. The carbonyl group at position 1 is para to the bromine, which should activate this position towards nucleophilic attack. This facilitates the displacement of the bromide ion by a nucleophile via a Meisenheimer-like intermediate, which is stabilized by resonance involving the carbonyl group.

While direct SₙAr on the phenalenone ring is plausible, a more commonly exploited reaction pathway is the palladium-catalyzed Suzuki-Miyaura cross-coupling. rsc.org In this reaction, this compound serves as the electrophilic partner, reacting with various (hetero)aryl boronic acids in the presence of a palladium catalyst and a base. This method is highly versatile for creating C-C bonds and synthesizing a library of 5-aryl-substituted 9-hydroxyphenalenones without the need to protect the hydroxyl group. rsc.org

Radical Chemistry and Stability of Phenalenyl Radical Anions

The phenalenyl system is of significant interest in radical chemistry due to its ability to form a highly stable, delocalized neutral radical. The parent phenalenyl radical is an open-shell system with the unpaired electron distributed over several carbon atoms, primarily the α-positions (1, 3, 4, 6, 7, 9). rsc.org

Reduction of the phenalenone system can lead to the formation of a phenalenyl radical anion. The stability of this radical anion is influenced by the substituents on the ring. rsc.orgacs.org Electron-withdrawing groups, such as the bromo group at the 5-position, are expected to stabilize the radical anion by delocalizing the negative charge. The hydroxyl group at the 9-position can also influence stability, especially upon deprotonation.

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for studying these radical species. researchgate.netcdnsciencepub.comnih.gov The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the electronic structure and the environment of the unpaired electron. For the parent phenalenyl radical, the EPR spectrum shows a complex pattern due to the coupling of the electron spin with the various protons on the ring. acs.org In the case of the this compound radical anion, the bromine and hydroxyl groups would alter the spin density distribution, leading to changes in the hyperfine coupling constants compared to the unsubstituted radical. Theoretical studies have shown that substituents at the α-positions of the phenalenyl radical have the most significant impact on stability. rsc.org The introduction of heteroatoms is an effective strategy for stabilizing phenalenyl radicals against dimerization. acs.orgfigshare.com

Table 3: Substituent Effects on the Stability of Phenalenyl-based Radicals

| Substituent Type | Position | Effect on Stability | Rationale |

| π-conjugated groups (e.g., -CN) | α-position | Stabilizing | Enhances delocalization of the unpaired electron. |

| Lone-pair groups (e.g., -NH₂) | α-position | Stabilizing | Donates electron density to the radical system. |

| Alkoxy groups (e.g., -OCH₃) | α-position | Stabilizing | Electronic stabilization and steric hindrance to dimerization. |

| Thio-groups | α-position | Stabilizing | Effective in delocalizing spin density. |

| This table summarizes general trends observed in studies on substituted phenalenyl radicals. rsc.orgacs.org |

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. However, analysis of related systems allows for a general understanding of the factors governing its reactivity.

Reaction Kinetics: The kinetics of reactions such as nucleophilic aromatic substitution or cross-coupling are highly dependent on the nature of the reactants, catalyst, solvent, and temperature. rsc.orgnih.gov For the Suzuki-Miyaura cross-coupling reaction, which this compound readily undergoes, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The reaction rate is influenced by the electronic nature of the substituents on the aryl bromide. Electron-withdrawing groups can sometimes accelerate this step.

Kinetic studies on the reaction of phenols with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (dpph•) have been performed, providing insight into the energetics of hydrogen atom transfer from phenolic hydroxyl groups. rsc.orgnih.gov Such studies reveal the activation energies and rate constants associated with this type of radical reaction.

Table 4: Illustrative Kinetic Data for Suzuki Cross-Coupling of a Bromo-Aromatic Compound

| Reactant | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | 0.045 | 70 | 1 | 95 |

| 4-Bromoaniline | 0.045 | 70 | 2 | 62 |

| 4-Bromonitrobenzene | 0.045 | 70 | 0.5 | 98 |

| Data for the reaction with phenylboronic acid, illustrating the influence of substituents on reaction kinetics in a related system. This data is for illustrative purposes and not for this compound itself. |

Thermodynamic Analysis: The thermodynamic parameters (ΔG, ΔH, ΔS) for reactions of this compound govern the position of equilibrium and the spontaneity of a reaction. Key thermodynamic considerations include:

Acidity of the Hydroxyl Group: The pKa of the 9-hydroxy group determines the ease of deprotonation. The thermodynamics of this acid-base equilibrium are crucial in reactions where the phenolate (B1203915) form is the active species.

Bond Dissociation Enthalpy (BDE): The O-H BDE of the 9-hydroxy group is a key parameter for its antioxidant activity and its ability to participate in hydrogen atom transfer reactions with radicals.

Redox Potentials: The thermodynamic feasibility of electron transfer reactions is determined by the difference in the redox potentials of the donor and acceptor species.

Derivatization Strategies and Analog Development Based on 5 Bromo 9 Hydroxy 1h Phenalen 1 One

Synthesis of Structurally Modified Phenalenone Analogs

The chemical reactivity of the bromine substituent on the 5-Bromo-9-hydroxy-1H-phenalen-1-one core is central to the synthesis of structurally diverse analogs. Modern cross-coupling reactions are particularly effective for this purpose.

A key synthetic strategy is the Suzuki coupling reaction , which allows for the formation of a carbon-carbon bond between the phenalenone core and various aryl or heteroaryl groups. Researchers have successfully coupled 5-bromo-9-hydroxyphenalenone with a range of (hetero)aryl boronic acids. This method is highly advantageous as it proceeds in moderate to excellent yields and, crucially, tolerates the unprotected hydroxyl group on the phenalenone ring, thus simplifying the synthetic sequence. This modular approach has enabled the creation of a library of 5-substituted 9-hydroxyphenalenone derivatives, facilitating systematic studies on how different substituents at the 5-position influence the electronic and photophysical properties of the phenalenone system.

Beyond the 5-position, other parts of the phenalenone skeleton can be modified to create a wider range of analogs. While not directly starting from the 5-bromo derivative, general strategies for modifying the phenalenone core are relevant. For instance, the introduction of a chloromethyl group at the 2-position of the 1H-phenalen-1-one structure serves as a starting point for numerous derivatives. nih.govacs.orgnih.govacs.org This chloromethyl group can be converted into a variety of other functionalities, including azides, ethers, alcohols, and thiols, through reactions with different nucleophiles. nih.gov These reactions typically proceed in good to excellent yields. nih.gov For example, reaction with sodium methoxide (B1231860) yields a methyl ether, which can be subsequently demethylated using boron tribromide to form the corresponding alcohol. nih.gov Etherification can also be achieved under phase-transfer catalytic conditions to introduce groups like a propargyl moiety. nih.gov

These synthetic modifications allow for the introduction of a wide array of functional groups, including amines, carboxylic acids, and alcohols, onto the phenalenone framework, creating a diverse set of analogs for further investigation. acs.orgnih.govacs.org

Table 1: Examples of Synthesized Phenalenone Analogs via Core Modification

| Parent Compound | Reagent/Condition | Resulting Analog | Significance |

| This compound | (Hetero)aryl boronic acids (Suzuki Coupling) | 5-(Hetero)aryl-9-hydroxyphenalenones | Creates a library of donor-acceptor systems; allows tuning of electronic properties. |

| 2-(Chloromethyl)-1H-phenalen-1-one | Sodium methoxide | 2-(Methoxymethyl)-1H-phenalen-1-one | Demonstrates nucleophilic substitution to form ethers. nih.gov |

| 2-(Methoxymethyl)-1H-phenalen-1-one | Boron tribromide (BBr₃) | 2-(Hydroxymethyl)-1H-phenalen-1-one | Provides a route to alcohol-functionalized analogs. nih.gov |

| 2-(Chloromethyl)-1H-phenalen-1-one | Propargyl alcohol, NaOH, TBAB | 2-((Prop-2-yn-1-yloxy)methyl)-1H-phenalen-1-one | Introduces an alkyne for further click-chemistry modifications. nih.gov |

Conjugation with Donor-Acceptor Moieties and Extended Systems

The 9-hydroxyphenalenone unit is an effective electron acceptor, and its conjugation with various electron-donating moieties leads to the formation of donor-acceptor (D-A) systems with interesting photophysical properties. The 5-bromo derivative is an ideal precursor for creating such systems.

The Suzuki coupling reaction is a primary method for attaching donor groups to the 5-position of the phenalenone acceptor. This has been used to create a library of D-A conjugates by reacting 5-bromo-9-hydroxyphenalenone with different (hetero)aryl boronic acids, without needing to protect the hydroxyl group.

Another strategy involves creating a non-conjugated D-A dyad to study the intrinsic molecular properties upon adsorption on surfaces. In one example, a donor-bridge-acceptor dyad was synthesized, composed of a carbazole (B46965) unit (donor) and a 9-hydroxy-1H-phenalen-1-one derivative (acceptor). rsc.org These two components were linked by a flexible methylene (B1212753) bridge. This specific design, which introduces a twist between the donor and acceptor, was chosen to electronically decouple the π-systems of the donor and acceptor. rsc.org The synthesis of this molecule, 5-[4-(9H-carbazol-9-yl)benzyl]-9-hydroxy-1H-phenalen-1-one, involved a multi-step sequence starting with the Ullmann coupling of carbazole and p-bromobenzaldehyde. rsc.org

The development of such D-A systems is crucial for applications in organic electronics. For instance, acceptor-donor-acceptor (A-D-A) systems based on bis-(imino-1,8-naphthalimide) have been synthesized and shown to have deep LUMO levels, making them suitable for use in electronic devices. nih.gov While not directly involving this compound, this research highlights the importance and general approach of creating D-A systems for materials science. nih.gov

Table 2: Donor-Acceptor Systems Based on 9-Hydroxyphenalenone

| Acceptor Core | Donor Moiety | Linkage Strategy | Resulting System | Purpose/Finding |

| This compound | (Hetero)aryl boronic acids | Suzuki Coupling | 5-(Hetero)aryl-9-hydroxyphenalenones | Systematic study of substituent effects on electronic properties. |

| 9-Hydroxy-1H-phenalen-1-one derivative | Carbazole | Methylene bridge | 5-[4-(9H-carbazol-9-yl)benzyl]-9-hydroxy-1H-phenalen-1-one | Investigation of a non-conjugated D-A dyad on a metal surface. rsc.org |

Formation of Metal Complexes Utilizing this compound as a Ligand

The 9-hydroxy-1H-phenalen-1-one moiety, with its β-keto-enol group, is an excellent bidentate ligand for a wide variety of metal ions. The resulting metal complexes often exhibit unique magnetic, luminescent, and electronic properties. While direct use of the 5-bromo derivative as a ligand is a specific subset, the coordination chemistry of the parent 9-hydroxyphenalenone (Hopo) is well-established and provides a clear blueprint.

The anionic form of 9-hydroxyphenalenone, 9-oxido-phenalenone (opo⁻), readily forms stable complexes with transition metals. For example, complexes with iron ([Fe(opo)₃]), copper ([Cu(opo)₂]), and zinc ([Zn(opo)₂]) have been synthesized from the corresponding metal acetylacetonates. researchgate.netresearchgate.net The driving force for this reaction is likely the lower solubility of the phenalenone complexes, which may be due to intermolecular π-stacking interactions between the ligands in the solid state. researchgate.net

The coordination chemistry of 9-hydroxyphenalenone extends to lanthanide ions. The investigation of a broader range of transition metals and lanthanides could lead to the development of new materials with novel catalytic, magnetic, or luminescent properties. For instance, lanthanide complexes are known for their unique optical and magnetic characteristics. academie-sciences.frnih.govchemrxiv.org The synthesis of lanthanide mixed-ligand complexes has been reported, demonstrating the versatility of chelating ligands in forming complex structures with these elements. rsc.org The functionalization of the 9-hydroxyphenalenone ligand, for example at the 5-position with the bromo group, offers a pathway to tune the properties of these metal complexes further.

Table 3: Metal Complexes with 9-Hydroxyphenalenone (Hopo) as a Ligand

| Metal Ion | Complex Formula | Synthesis Method | Characterization/Properties |

| Iron(III) | [Fe(opo)₃] | From Fe(acac)₃ | Paramagnetic; studied by EPR spectroscopy. researchgate.netresearchgate.net |

| Copper(II) | [Cu(opo)₂] | From Cu(acac)₂ | Paramagnetic; studied by EPR spectroscopy. researchgate.netresearchgate.net |

| Zinc(II) | [Zn(opo)₂] | From Zn(acac)₂ | Diamagnetic; characterized by ¹H NMR spectroscopy. researchgate.netresearchgate.net |

| Lanthanides (general) | Not specified | General coordination | Proposed for developing novel luminescent and magnetic materials. |

Functionalization for Polymer and Material Integration

The incorporation of this compound and its derivatives into polymers and other materials is a promising strategy for creating advanced functional materials. This integration relies on the introduction of polymerizable or reactive functional groups onto the phenalenone core.

The synthesis of phenalenone derivatives bearing key functional groups opens up possibilities for material integration. For example, analogs with alcohol or amine functionalities can be used as monomers or grafting agents in polymerization reactions. nih.govacs.orgnih.gov A derivative with a maleimide (B117702) group has been synthesized, which is a well-known functional group for bioconjugation and material functionalization through Michael addition reactions. nih.gov Similarly, the synthesis of a propargylated phenalenone derivative provides a handle for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition, which is a highly efficient method for covalently linking molecules to polymers or surfaces. nih.gov

These functionalized phenalenone derivatives are described as promising precursors for a variety of applications, including the development of photosensitive materials. nih.govnih.gov The ability to attach the unique photophysical properties of the phenalenone core to a polymer backbone allows for the creation of materials with tailored optical and electronic characteristics.

Table 4: Functional Groups for Polymer and Material Integration

| Functional Group | Example Phenalenone Derivative | Potential Integration Method | Application Area |

| Alcohol | 2-(Hydroxymethyl)-1H-phenalen-1-one | Esterification, Urethane formation | Polyester/Polyurethane synthesis. nih.gov |

| Amine | Amino-functionalized phenalenones | Amide bond formation, Epoxide ring-opening | Polyamide synthesis, Epoxy resin curing. nih.gov |

| Alkyne | 2-((Prop-2-yn-1-yloxy)methyl)-1H-phenalen-1-one | Azide-Alkyne Click Chemistry | Covalent attachment to polymers, surfaces. nih.gov |

| Maleimide | PNMal | Michael Addition (e.g., with thiols) | Bioconjugation, hydrogel formation. nih.gov |

Advanced Research Applications in Chemical and Material Science

Development of Photosensitizers for Singlet Oxygen-Mediated Processes

The parent compound, 1H-phenalen-1-one, is recognized as a highly efficient Type II photosensitizer, capable of generating singlet oxygen (¹O₂) with a quantum yield approaching unity upon light exposure. nih.govphotobiology.com This property is pivotal for applications such as photodynamic therapy. The introduction of substituents onto the phenalenone core, such as the bromo and hydroxyl groups in 5-Bromo-9-hydroxy-1H-phenalen-1-one, can modulate these photosensitizing properties.

The presence of a bromine atom, a heavy atom, is known to enhance intersystem crossing to the triplet state, which is a prerequisite for singlet oxygen generation. nih.gov This "heavy-atom effect" can potentially increase the singlet oxygen quantum yield. However, the influence of the 9-hydroxy group on the photosensitizing efficiency is a subject of some debate in the scientific literature. One study reported that the addition of a 9-hydroxy group to the phenalenone scaffold abolished its singlet-oxygen-generating capability. nih.gov Conversely, another study suggested that while the 9-hydroxy group induces a red-shift in the absorption spectrum, it does not significantly alter the efficiency of singlet oxygen production compared to the parent phenalenone.

Research on related multi-substituted phenalenones provides further insight. For instance, a derivative featuring an amine at the 6-position and bromine atoms at the 2- and 5-positions demonstrated efficient singlet oxygen production. nih.gov This suggests that the strategic placement of bromine atoms can indeed lead to effective photosensitizers within the phenalenone class. While direct measurement of the singlet oxygen quantum yield for this compound is not widely reported, the existing data on related compounds indicate a delicate interplay between the electronic effects of the hydroxyl group and the spin-orbit coupling induced by the bromine atom.

Table 1: Photophysical Properties of Selected Phenalenone Derivatives

| Compound | Key Substituents | Effect on Photosensitization | Reference |

|---|---|---|---|

| 1H-Phenalen-1-one | None | High singlet oxygen quantum yield (near unity) | nih.govphotobiology.com |

| 9-Hydroxy-1H-phenalen-1-one | 9-hydroxy | Abolished singlet oxygen generation in one study | nih.gov |

Integration into Organic Electronic and Photonic Devices

The extended π-conjugated system of the phenalenone core makes it an attractive candidate for applications in organic electronics and photonics. This compound, as a derivative, is explored for its potential role in these technologies.

Donor-Acceptor Dyads for Charge Transfer Systems

This compound is a key precursor in the synthesis of donor-acceptor (D-A) dyads. These molecular systems, comprising an electron-donating unit and an electron-accepting unit, are fundamental to molecular electronics and photovoltaics due to their capacity for photoinduced intramolecular charge transfer.

A significant advantage of using this compound is its suitability for Suzuki coupling reactions with various (hetero)aryl boronic acids. This synthetic strategy allows for the creation of a diverse library of D-A conjugates and notably tolerates the unprotected hydroxyl group, simplifying the synthetic process. This modular approach is crucial for systematically investigating how different donor substituents influence the electronic and photophysical properties of the phenalenone acceptor core. For example, a dyad composed of a carbazole (B46965) donor and a phenalenone acceptor has been synthesized and studied, where the 9-hydroxy-1H-phenalen-1-one moiety acts as the acceptor.

Applications in Organic Semiconductors and Luminescent Materials

Derivatives of phenalenone are being investigated for their potential as organic semiconductors and luminescent materials. While the parent 9-hydroxy-1H-phenalen-1-one exhibits negligible fluorescence with a reported quantum yield of less than 0.05, its derivatives can be tailored for specific optical properties. The limited fluorescence of the parent hydroxy compound is attributed to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state.

Although direct applications of this compound in organic light-emitting diodes (OLEDs) are not extensively documented, the broader class of phenalenone derivatives is considered promising for such technologies. The ability to tune the electronic properties through substitution suggests that derivatives of this compound could be engineered to have desirable semiconductor or luminescent characteristics.

Utilization as Molecular Probes in Chemical and Biophysical Systems (Mechanistic Focus)

There is limited specific information in the current scientific literature regarding the application of this compound as a molecular probe with a mechanistic focus in chemical and biophysical systems. While the photophysical properties of phenalenones suggest potential for such applications, dedicated studies on this particular compound are not prominent.

Catalytic Applications in Organic Transformations

Currently, there is a lack of specific research detailing the use of this compound in catalytic applications for organic transformations. While some metal complexes of the parent 9-hydroxyphenalenone have been investigated for their catalytic potential, the catalytic properties of the 5-bromo substituted variant remain an unexplored area of research.

Role in Renewable Energy Systems (e.g., Cathode Materials in Fuel Cells)

The exploration of this compound in renewable energy systems, such as its use as a cathode material in fuel cells, is not well-documented in the scientific literature. However, a related iron(III) complex based on the phenalenyl scaffold has been shown to function as a cathode material in a membraneless H₂O₂ fuel cell, exhibiting a significantly higher power density output compared to a model compound. This finding highlights the potential of the phenalenone core structure in electrochemical applications, suggesting a possible, yet unexplored, avenue for research into this compound and its metal complexes in renewable energy technologies.

Mechanistic Studies of Biological Target Interactions (e.g., Enzyme Binding)

While specific mechanistic studies on the direct enzyme binding of this compound are not extensively documented in publicly available research, the broader class of phenalenones, to which it belongs, has been the subject of various investigations regarding their interactions with biological targets. These studies, primarily on phenalenone derivatives isolated from fungi, provide insights into the potential mechanisms of action for this class of compounds, including enzyme inhibition and other molecular interactions. nih.gov

Phenalenones are recognized for a wide array of biological activities, which are believed to stem from their interactions with various cellular components and enzymes. Fungal phenalenones, in particular, have demonstrated inhibitory effects on several enzymes. nih.gov These interactions are often the basis for their observed cytotoxic, antimicrobial, and anti-inflammatory properties.

Research into the biological activities of phenalenone derivatives has identified several key enzyme targets. The inhibitory activities of some fungal phenalenones are detailed below.

| Compound Name | Enzyme Target | Biological Results (IC50) | Positive Control (IC50) |

|---|---|---|---|

| Paecilomycone A | Tyrosinase | 0.11 mM | Kojic acid (0.10 mM), Arbutin (0.20 mM) |

This table summarizes the inhibitory concentration (IC50) of a fungal phenalenone against a specific enzyme, with comparison to known inhibitors. nih.gov

In addition to direct enzyme inhibition, some phenalenones exert their biological effects through mechanisms involving reactive oxygen species (ROS). nih.govresearchgate.net Phenalenone itself is known to be a highly efficient photosensitizer, capable of producing singlet oxygen with near-unity quantum yield. nih.gov This property is being explored for applications in photodynamic therapy (PDT), where the light-induced generation of ROS can lead to localized cellular damage. nih.gov The introduction of bromine atoms to the phenalenone scaffold, as in this compound, is a strategy employed to enhance singlet oxygen production via the heavy-atom effect. nih.gov

Computational studies have also been employed to explore the interactions of phenalenone derivatives with protein targets. For instance, molecular docking simulations have been used to investigate the potential of fungal phenalenones to act as inhibitors of casein kinase 2 (CK2), a protein implicated in cancer proliferation. researchgate.net These in silico studies help to predict the binding modes and affinities of phenalenone compounds within the active sites of enzymes, guiding further experimental validation. nih.gov

The structural diversity of naturally occurring and synthetic phenalenones, including variations in hydroxylation, bromination, and other substitutions, plays a crucial role in their biological activity and target selectivity. rsc.orgresearchgate.net The specific substitution pattern on the phenalenone nucleus influences the compound's electronic properties and steric interactions, which in turn dictate its binding affinity for different biological macromolecules. researchgate.net

While the precise enzymatic and molecular targets of this compound remain an area for further investigation, the research on related phenalenone compounds provides a strong foundation for understanding its potential biological mechanisms. Future studies are needed to elucidate the specific interactions of this compound at the molecular level.

Emerging Research Directions and Future Prospects

Novel Synthetic Methodologies for Enhanced Structural Diversity

The functionalization of the 5-Bromo-9-hydroxy-1H-phenalen-1-one core is crucial for tuning its properties and unlocking its full potential. Modern synthetic organic chemistry offers a powerful toolkit for achieving this, with palladium-catalyzed cross-coupling reactions being particularly prominent. These methods allow for the precise installation of a wide array of functional groups at the 5-position, leveraging the reactivity of the carbon-bromine bond.

Key among these are:

Suzuki-Miyaura Coupling: This reaction has proven to be a highly effective method for creating carbon-carbon bonds by coupling this compound with various aryl or vinyl boronic acids or their esters. A significant advantage of this method is its tolerance of the unprotected hydroxyl group, which simplifies the synthetic sequence. This has enabled the creation of libraries of donor-acceptor conjugates, which are instrumental in studying the influence of different substituents on the electronic and photophysical properties of the phenalenone scaffold.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. This palladium-copper co-catalyzed reaction couples the bromo-phenalenone with terminal alkynes, paving the way for the synthesis of extended π-conjugated systems with potential applications in organic electronics and materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of amine functionalities. This is particularly relevant for the development of novel dyes, fluorescent probes, and biologically active molecules.

Heck Reaction: The Heck reaction provides a means to introduce vinyl groups by coupling the bromo-phenalenone with alkenes. This reaction further expands the structural diversity of accessible derivatives, which can serve as building blocks for more complex molecular architectures.

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed | Potential Applications of Products |

| Suzuki-Miyaura Coupling | This compound | Aryl/Vinyl Boronic Acid or Ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Vinyl) | Organic electronics, Donor-acceptor conjugates, Photovoltaics |

| Sonogashira Coupling | This compound | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (Alkynyl) | Extended π-systems, Molecular wires, Nonlinear optics |

| Buchwald-Hartwig Amination | This compound | Primary/Secondary Amine | Palladium catalyst, Ligand, Base | C-N | Dyes, Fluorescent probes, Medicinal chemistry |

| Heck Reaction | This compound | Alkene | Palladium catalyst, Base | C-C (Vinyl) | Polymer building blocks, Complex molecular architectures |

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond traditional cross-coupling reactions, researchers are exploring more unconventional reactivity patterns of the this compound scaffold to access novel chemical space. These explorations are critical for discovering new properties and applications.

Photocatalytic Reactions: The phenalenone core is known to be photoactive, and this property can be harnessed for synthetic transformations. Visible-light photoredox catalysis offers a mild and efficient way to activate the carbon-bromine bond. For instance, in situ generation of bromine radicals via photocatalysis could lead to novel bromination reactions on other parts of the molecule or on other substrates, using the bromo-phenalenone as a photocatalyst itself. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Cycloaddition Reactions: The enone moiety within the phenalenone structure is a potential dienophile or dipolarophile in cycloaddition reactions. libretexts.orgorganic-chemistry.orglibretexts.org For example, [4+2] cycloadditions (Diels-Alder reactions) or [3+2] dipolar cycloadditions could be employed to construct complex, fused-ring systems. organic-chemistry.org Photochemical [2+2] cycloadditions with alkenes are also a possibility, offering a route to strained four-membered rings and unique molecular architectures. libretexts.orgwikipedia.org These reactions can introduce significant three-dimensional complexity, which is of interest for creating chiral materials and molecules with specific biological activities.

Computational Design and Rational Engineering of Advanced Phenalenone Materials

Computational chemistry is becoming an indispensable tool for the rational design and engineering of advanced materials based on the this compound framework. frontiersin.org By employing theoretical calculations, researchers can predict the electronic, optical, and photophysical properties of yet-to-be-synthesized derivatives, thereby guiding synthetic efforts towards molecules with desired functionalities.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are widely used to calculate the geometric and electronic structures of molecules. For phenalenone derivatives, DFT can predict properties such as HOMO-LUMO energy gaps, which are crucial for applications in organic electronics. researchgate.net TD-DFT calculations can simulate UV-Vis absorption and emission spectra, aiding in the design of new dyes and fluorescent probes with specific photophysical characteristics. nih.gov

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational techniques like molecular docking are used to predict the binding affinity and mode of interaction of phenalenone derivatives with biological targets, such as enzymes or receptors. researchgate.netnih.gov This allows for the rational design of more potent and selective therapeutic agents. Molecular dynamics simulations can further provide insights into the stability of these interactions over time.

Rational Design of Photosensitizers: Computational modeling plays a key role in the development of phenalenone-based photosensitizers for applications like photodynamic therapy (PDT). nih.govrsc.orgrsc.org By calculating properties such as triplet state energies and intersystem crossing rates, researchers can design molecules with enhanced singlet oxygen generation efficiency, a critical parameter for effective PDT agents. The introduction of a bromine atom is known to enhance intersystem crossing via the heavy-atom effect, and computational studies can help to optimize the position and number of halogen atoms for maximum efficacy. acs.orgnih.govnih.gov

Interactive Table: Computational Methods in Phenalenone Research

| Computational Method | Property Predicted | Application Area |

| Density Functional Theory (DFT) | Geometric structure, HOMO-LUMO gap, Electron density distribution | Organic electronics, Materials science |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, Excited state properties | Dyes, Fluorescent probes, Photosensitizers |

| Molecular Docking | Binding affinity, Interaction modes with biological targets | Medicinal chemistry, Drug discovery |

| Molecular Dynamics (MD) | Stability of ligand-protein complexes, Conformational changes | Medicinal chemistry, Biomolecular interactions |

Interdisciplinary Research Frontiers for Phenalenone Derivatives

The unique properties of this compound and its derivatives position them at the intersection of various scientific disciplines, leading to exciting new research frontiers.

Medicinal Chemistry and Photodynamic Therapy (PDT): Phenalenone derivatives are being actively investigated for their therapeutic potential. Their ability to act as photosensitizers, generating reactive oxygen species upon light irradiation, makes them promising candidates for PDT, a non-invasive cancer treatment. nih.govnih.govacs.orgnih.gov The bromo-substitution is particularly advantageous here, as it can enhance the efficiency of singlet oxygen production. acs.orgnih.govnih.gov Furthermore, the phenalenone scaffold has been identified in natural products with antimicrobial and anticancer activities, and synthetic derivatives are being explored as potential inhibitors of enzymes like casein kinase 2 (CK2). researchgate.netnih.govrsc.org

Organic Electronics and Materials Science: The planar, π-conjugated structure of the phenalenone core makes it an attractive building block for organic electronic materials. frontiersin.orgmdpi.comyoutube.com By functionalizing the 5-position, the electronic properties can be fine-tuned for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to create donor-acceptor systems through cross-coupling reactions is particularly relevant for the development of efficient charge-transfer materials.

Fluorescent Probes and Sensors: The fluorescence properties of phenalenone derivatives can be modulated by introducing different functional groups. nih.govnih.gov This has led to the development of "turn-on" fluorescent probes for the selective detection of metal ions, such as Fe³⁺. nih.gov The sensitivity of their fluorescence to the local environment also makes them suitable for use as probes in biological imaging. youtube.com

Q & A

Q. What experimental protocols are recommended for synthesizing 5-Bromo-9-hydroxy-1H-phenalen-1-one with high purity?

Synthesis should prioritize controlled bromination and hydroxylation steps under inert atmospheres to avoid side reactions. Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility, and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, employ recrystallization in ethanol or methanol to isolate pure crystals, followed by vacuum drying. Safety protocols for handling brominated compounds (e.g., fume hood use, PPE) are critical, as outlined in safety data sheets for structurally similar bromophenanthrenes .

Q. How should researchers validate the structural integrity of this compound?

Combine spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C): Confirm substitution patterns (e.g., bromine at C5, hydroxyl at C9) and aromatic proton coupling.

- High-resolution mass spectrometry (HRMS): Verify molecular ion peaks matching the theoretical mass (C₁₃H₇BrO₂).

- HPLC-PDA: Assess purity (>98%) and detect trace impurities. Cross-reference with databases for phenalenone derivatives, as demonstrated in brominated indole characterization workflows .

Advanced Research Questions

Q. How can contradictory data on the antimicrobial activity of this compound be resolved?

Contradictions often arise from variability in assay conditions (e.g., bacterial strains, solvent systems). Address this by:

- Standardizing protocols: Use CLSI/M07-A11 guidelines for MIC determination.

- Controlled solvent selection: Replace DMSO with biocompatible solvents (e.g., PEG-400) to minimize solvent toxicity artifacts.

- Triangulation: Combine in vitro assays with in silico docking studies to correlate bioactivity with molecular interactions. Longitudinal studies, as in presenteeism research, highlight the need for temporal consistency in data collection .

Q. What methodological strategies optimize the study of this compound’s photostability for potential photodynamic therapy?

- Accelerated degradation studies: Expose the compound to UV-Vis light (300–800 nm) and monitor degradation kinetics via UV-spectroscopy.

- Reactive oxygen species (ROS) detection: Use fluorescent probes (e.g., Singlet Oxygen Sensor Green) to quantify ROS generation under irradiation.

- Computational modeling: Predict excited-state behavior using TD-DFT to identify degradation pathways. Methodological rigor, including pilot surveys and mixed-method designs, ensures reliability .

Q. How can researchers reconcile discrepancies in cytotoxicity data across cell lines?

- Cell-line-specific factors: Account for variations in membrane permeability (e.g., P-gp expression) and metabolic activity.

- Dose-response normalization: Express IC₅₀ values relative to positive controls (e.g., doxorubicin).

- Mechanistic deconvolution: Use RNA-seq or CRISPR screens to identify genetic modifiers of sensitivity. Resource conservation theories, such as COR, emphasize contextual factors in biological responses .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound bioassays?

- 4-parameter logistic (4PL) models: Fit sigmoidal curves to estimate EC₅₀ and Hill coefficients.

- Bootstrapping: Assess confidence intervals for robust parameter estimation.

- Meta-analysis: Aggregate data across studies using random-effects models to address heterogeneity. Structural equation modeling (SEM), as applied in longitudinal presenteeism studies, can disentangle direct and mediated effects .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound derivatives?

- Fragment-based design: Systematically modify substituents (e.g., halogenation at C5, hydroxylation at C9) and assess impacts on bioactivity.

- QSAR modeling: Use descriptors (e.g., logP, polar surface area) to predict activity trends.

- Crystallography: Resolve 3D structures to identify critical binding motifs. Iterative qualitative analysis, including member checking and triangulation, enhances validity .

Ethical and Reproducibility Considerations

Q. What practices ensure reproducibility in studies involving this compound?

- Open data sharing: Deposit raw spectra, assay data, and synthetic protocols in repositories like Zenodo or ChemRxiv.

- Detailed Materials & Methods: Specify batch numbers, solvent suppliers, and equipment calibration details.

- Collaborative validation: Partner with independent labs to replicate key findings. The European Open Science Cloud framework provides guidelines for transparent data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.